

Application Notes and Protocols for m- Nisoldipine in In Vivo Animal Studies

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Compound of Interest		
Compound Name:	m-Nisoldipine	
Cat. No.:	B2600598	Get Quote

These application notes provide a comprehensive overview of **m-Nisoldipine** dosage and administration for in vivo animal studies, designed for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies investigating the antihypertensive effects of **m-Nisoldipine**.

Data Presentation: m-Nisoldipine Quantitative Data Summary

The following table summarizes the quantitative data from in vivo animal studies involving **m- Nisoldipine**. This allows for easy comparison of dosages and experimental models.



Animal Model	Drug	Dosage	Route of Adminis tration	Frequen cy	Duratio n	Key Finding s	Referen ce
Renal Hyperten sive Rats (RHR)	m- Nisoldipi ne	0.3, 1.0, 3.0 mg/kg	Intragastr ic (ig)	Single dose	Acute	Dose- depende nt reduction in blood pressure. More potent effect on diastolic blood pressure (DBP) than systolic blood pressure (SBP).[1]	[1]
Renal Hyperten sive Rats (RHR)	m- Nisoldipi ne	1.0 mg/kg	Intragastr ic (ig)	Daily	21 days	Chronic administr ation lowered blood pressure and heart rate to near- normal levels. Hypotens ive effects	[1]



						lasted for nearly one week after withdraw al.[1]
Renal Hyperten sive Dogs (RHD)	m- Nisoldipi ne	0.1, 0.3, 1.0 mg/kg	Oral	Single dose	Acute	depende nt reduction in blood pressure. The reduction in blood pressure correlate d well with the plasma concentr ation of m- Nisoldipi ne.[1]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on studies investigating the antihypertensive effects of **m-Nisoldipine**.

Protocol 1: Acute Antihypertensive Effects in Renal Hypertensive Rats (RHR)

Objective: To evaluate the dose-dependent acute antihypertensive effects of m-Nisoldipine.



Animal Model:

- Species: Rat (specific strain, e.g., Wistar or Sprague-Dawley, should be specified by the researcher)
- Model: Two-kidney, one-clip (2K1C) Goldblatt model of renal hypertension.

Materials:

- · m-Nisoldipine
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium CMC-Na)
- · Gavage needles
- Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

- Animal Preparation: Induce renal hypertension in rats using the 2K1C method. Allow animals to recover and for hypertension to stabilize (typically 4-6 weeks).
- Acclimatization: Acclimate the rats to the blood pressure measurement procedure to minimize stress-induced variations.
- Drug Preparation: Prepare suspensions of **m-Nisoldipine** in the vehicle at concentrations required to deliver 0.3, 1.0, and 3.0 mg/kg in a suitable volume (e.g., 10 ml/kg).
- Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of the conscious rats.
- Administration: Administer the prepared doses of m-Nisoldipine or vehicle (control group)
 via intragastric gavage.
- Post-dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.



 Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each dose group and compare them to the vehicle control group.

Protocol 2: Chronic Antihypertensive Effects in Renal Hypertensive Rats (RHR)

Objective: To assess the long-term efficacy of **m-Nisoldipine** in controlling hypertension.

Animal Model:

- · Species: Rat
- Model: 2K1C model of renal hypertension.

Materials:

- · m-Nisoldipine
- Vehicle
- Gavage needles
- Blood pressure monitoring system

Procedure:

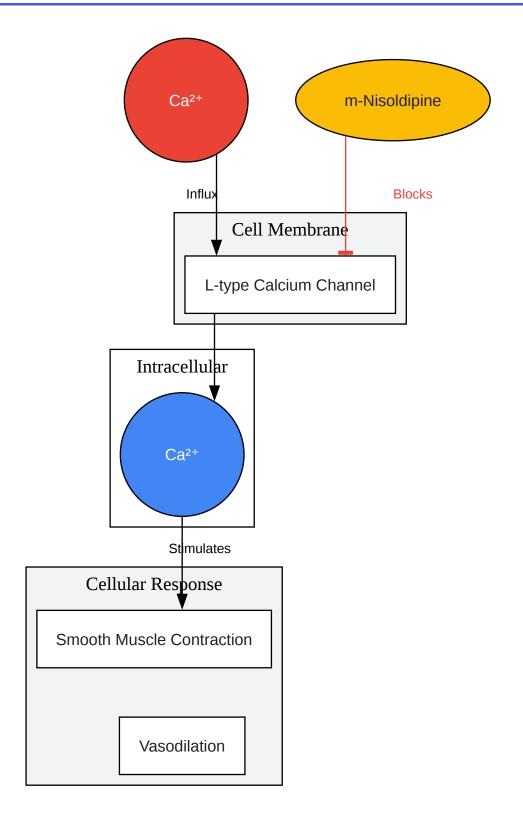
- Animal and Drug Preparation: Prepare animals and m-Nisoldipine suspension (1.0 mg/kg) as described in Protocol 1.
- Baseline Measurement: Record baseline blood pressure and heart rate for several days to establish a stable hypertensive state.
- Chronic Administration: Administer **m-Nisoldipine** (1.0 mg/kg) or vehicle intragastrically once daily at the same time each day (e.g., 9:00 AM) for 21 consecutive days.
- Regular Monitoring: Measure blood pressure and heart rate at regular intervals throughout the 21-day treatment period (e.g., weekly or twice weekly).



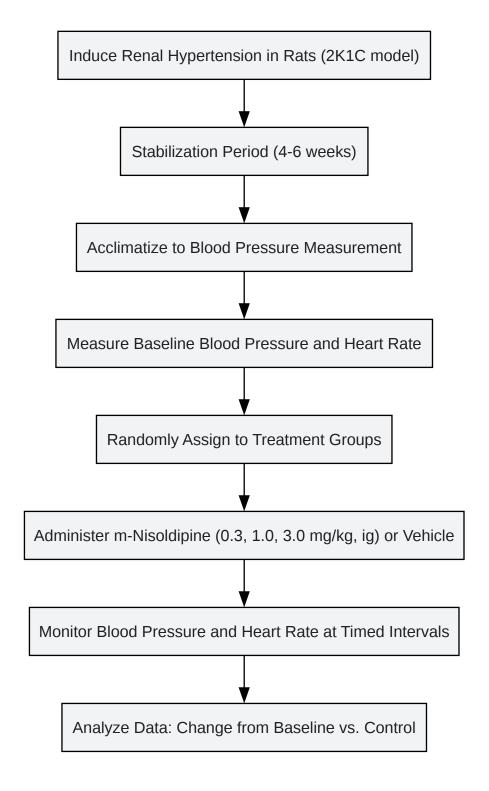
- Withdrawal Period: After the 21-day treatment, cease administration and continue to monitor blood pressure and heart rate for at least one week to observe the duration of the hypotensive effect.
- Data Analysis: Plot the mean blood pressure and heart rate over time for both the treatment and control groups to evaluate the chronic efficacy and the effect of withdrawal.

Mandatory Visualizations Signaling Pathway of Dihydropyridine Calcium Channel Blockers









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References

- 1. Antihypertensive effects of m-nisoldipine and nisoldipine on conscious renal hypertensive rats and dogs PubMed [pubmed.ncbi.nlm.nih.gov]
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